

# Spectroscopic Profile of 5-Ethyl-2,2,6-trimethylheptane: A Technical Guide

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## Compound of Interest

Compound Name: 5-Ethyl-2,2,6-trimethylheptane

Cat. No.: B14557986

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## Abstract

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the saturated aliphatic hydrocarbon, **5-Ethyl-2,2,6-trimethylheptane** (CAS No. 62199-15-9). Due to a scarcity of published experimental data for this specific isomer, this document combines foundational computed properties with predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed methodologies for the general acquisition of such spectroscopic data are also presented to guide researchers in experimental design. This guide aims to serve as a foundational resource for the identification and characterization of **5-Ethyl-2,2,6-trimethylheptane** in research and development settings.

## Introduction

**5-Ethyl-2,2,6-trimethylheptane** is a branched alkane with the molecular formula  $C_{12}H_{26}$ .<sup>[1][2][3]</sup> As a member of the hydrocarbon family, its primary applications are anticipated to be in the fields of fuel and lubricant technologies. However, the precise characterization of such molecules is crucial for understanding structure-property relationships and for unambiguous identification in complex mixtures. Spectroscopic techniques remain the cornerstone of molecular characterization. This document outlines the expected spectroscopic signature of **5-Ethyl-2,2,6-trimethylheptane**.

## Molecular and Physical Properties

A summary of the key computed physical and molecular properties for **5-Ethyl-2,2,6-trimethylheptane** is provided in Table 1. These values are derived from computational models and provide a baseline for the substance's expected characteristics.[\[1\]](#)

Table 1: Computed Molecular and Physical Properties of **5-Ethyl-2,2,6-trimethylheptane**

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>26</sub>	PubChem <a href="#">[1]</a>
Molecular Weight	170.33 g/mol	PubChem <a href="#">[1]</a>
IUPAC Name	5-ethyl-2,2,6-trimethylheptane	PubChem <a href="#">[1]</a>
CAS Number	62199-15-9	PubChem <a href="#">[1]</a> , NIST WebBook <a href="#">[2]</a>
XLogP3	5.7	PubChem <a href="#">[1]</a>
Exact Mass	170.203450829 Da	PubChem <a href="#">[1]</a>

## Predicted Spectroscopic Data

In the absence of experimentally derived spectra in publicly accessible databases, the following sections present predicted data based on computational models and knowledge of characteristic spectroscopic values for relevant functional groups.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted chemical shifts for <sup>1</sup>H and <sup>13</sup>C NMR are presented in Tables 2 and 3, respectively.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for **5-Ethyl-2,2,6-trimethylheptane**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH <sub>3</sub> (C1, C1', C1'')	~ 0.85 - 0.95	s	9H
CH <sub>3</sub> (C7)	~ 0.85 - 0.95	d	3H
CH <sub>3</sub> (C8)	~ 0.85 - 0.95	t	3H
CH <sub>2</sub> (C3)	~ 1.10 - 1.30	m	2H
CH <sub>2</sub> (C4)	~ 1.20 - 1.40	m	2H
CH (C5)	~ 1.40 - 1.60	m	1H
CH (C6)	~ 1.50 - 1.70	m	1H
CH <sub>2</sub> (Ethyl)	~ 1.20 - 1.40	q	2H

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for **5-Ethyl-2,2,6-trimethylheptane**

Carbon	Predicted Chemical Shift (ppm)
C1, C1', C1'' (t-butyl methyls)	~ 30 - 35
C2 (quaternary)	~ 30 - 35
C3	~ 45 - 50
C4	~ 25 - 30
C5	~ 40 - 45
C6	~ 30 - 35
C7	~ 15 - 20
C8	~ 10 - 15
Ethyl CH <sub>2</sub>	~ 25 - 30
Ethyl CH <sub>3</sub>	~ 10 - 15

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of a saturated alkane like **5-Ethyl-2,2,6-trimethylheptane** would be expected to show a molecular ion peak ( $M^+$ ) at  $m/z = 170$ . However, this peak is often weak or absent in branched alkanes. The fragmentation pattern is dominated by the formation of stable carbocations resulting from the cleavage of C-C bonds.

Table 4: Predicted Key Mass Spectrometry Fragments for **5-Ethyl-2,2,6-trimethylheptane**

m/z	Proposed Fragment	Notes
170	$[C_{12}H_{26}]^+$	Molecular Ion ( $M^+$ ) - likely weak or absent
155	$[M - CH_3]^+$	Loss of a methyl group
141	$[M - C_2H_5]^+$	Loss of an ethyl group
113	$[M - C_4H_9]^+$	Loss of a butyl group (e.g., t-butyl)
57	$[C_4H_9]^+$	t-butyl cation - often the base peak
43	$[C_3H_7]^+$	Isopropyl cation
29	$[C_2H_5]^+$	Ethyl cation

## Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations. The absence of other functional groups leads to a relatively simple spectrum.

Table 5: Predicted Infrared Absorption Bands for **5-Ethyl-2,2,6-trimethylheptane**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
2850 - 3000	C-H stretch (sp <sup>3</sup> CH, CH <sub>2</sub> , CH <sub>3</sub> )	Strong
1450 - 1470	C-H bend (CH <sub>2</sub> scissors)	Medium
1365 - 1385	C-H bend (CH <sub>3</sub> umbrella mode)	Medium-Strong
~1365	C-H bend	Characteristic of t-butyl group (doublet)

## Experimental Protocols

While specific protocols for **5-Ethyl-2,2,6-trimethylheptane** are not available, the following provides a general methodology for acquiring the spectroscopic data discussed.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Tune and shim the probe for the specific sample.
  - Acquire a standard one-pulse proton spectrum.
  - Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: 30-45 degree pulse angle, 2-second relaxation delay, 1024 or more scans.

- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

## Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., hexane or dichloromethane).
- **Instrumentation:** Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- **Gas Chromatography:**
  - Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC.
  - Use a non-polar capillary column (e.g., DB-5ms).
  - Employ a temperature program to ensure separation and elution of the analyte (e.g., start at 50°C, ramp to 250°C).
- **Mass Spectrometry:**
  - The EI source energy is typically set to 70 eV.
  - Scan a mass range appropriate for the analyte (e.g.,  $m/z$  20-200).
- **Data Analysis:** Identify the chromatographic peak corresponding to the analyte and analyze the associated mass spectrum for the molecular ion and characteristic fragment ions.

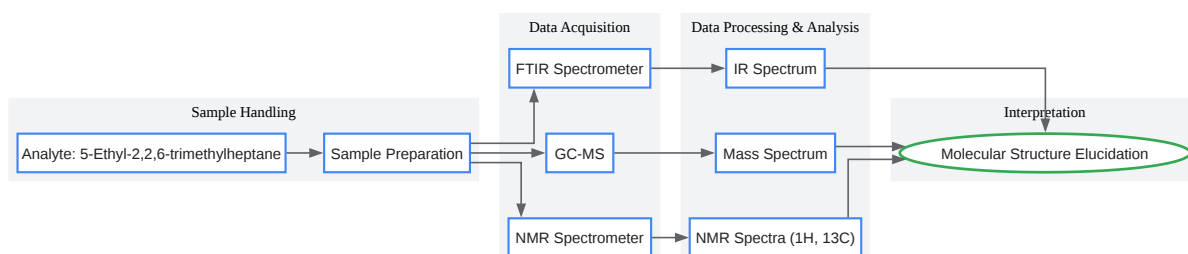
## Infrared (IR) Spectroscopy

- **Sample Preparation:**
  - **Neat Liquid:** Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

- ATR: Apply a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty instrument (or clean ATR crystal).
  - Collect the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

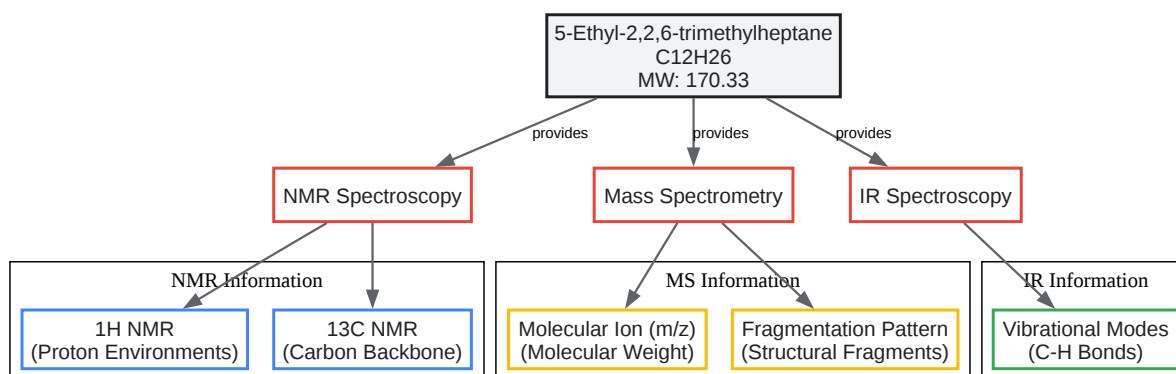
## Logical Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different types of data.



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Caption: General workflow for spectroscopic analysis of a chemical compound.



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Caption: Relationship between spectroscopic techniques and derived molecular information.

## Conclusion

This technical guide consolidates the available computed data and provides a predicted spectroscopic profile for **5-Ethyl-2,2,6-trimethylheptane**. While experimental data remains elusive in the public domain, the information and general protocols provided herein offer a valuable resource for researchers. The presented tables of predicted spectroscopic values can aid in the tentative identification of this compound, and the detailed experimental workflows serve as a practical guide for its future characterization. It is recommended that any synthesis or isolation of this compound be followed by thorough spectroscopic analysis to validate and supplement the data presented in this guide.

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## References

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- To cite this document: BenchChem. [Spectroscopic Profile of 5-Ethyl-2,2,6-trimethylheptane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14557986#spectroscopic-data-for-5-ethyl-2-2-6-trimethylheptane]

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